3-methoxy-1-methyl-N-propyl-1H-pyrazol-4-amine
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Overview
Description
3-methoxy-1-methyl-N-propyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C8H16ClN3O . It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
The synthesis of 3-methoxy-1-methyl-N-propyl-1H-pyrazol-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of hydrazine derivatives with carbonyl compounds . Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
3-methoxy-1-methyl-N-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methoxy-1-methyl-N-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3-methoxy-1-methyl-N-propyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
3-methoxy-1-methyl-1H-pyrazol-4-amine: Similar in structure but lacks the propyl group, which may affect its reactivity and biological activity.
3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine: A more complex derivative with additional functional groups, potentially leading to different applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions .
Properties
CAS No. |
1856068-59-1 |
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Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-5-9-7-6-11(2)10-8(7)12-3/h6,9H,4-5H2,1-3H3 |
InChI Key |
JUXOPDCAZUXWBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1OC)C |
Origin of Product |
United States |
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